![molecular formula C16H10Cl2N6O B6120993 3-(2,6-DICHLOROBENZYL)-5-(4-PYRIDYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL](/img/structure/B6120993.png)
3-(2,6-DICHLOROBENZYL)-5-(4-PYRIDYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
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Overview
Description
3-(2,6-Dichlorobenzyl)-5-(4-pyridyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-5-(4-pyridyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Pyrimidine Ring Construction: The triazole intermediate is then reacted with a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of the 2,6-Dichlorobenzyl Group: This step involves the alkylation of the triazolopyrimidine core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl or benzyl positions.
Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation.
Substitution: The chlorines on the benzyl group are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms of the triazole or pyrimidine rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazolopyrimidine core.
Receptor Binding: May interact with biological receptors, influencing cellular signaling pathways.
Medicine
Anticancer: Possible application as an anticancer agent due to its ability to interfere with cellular proliferation.
Antimicrobial: Potential use as an antimicrobial agent against various pathogens.
Industry
Agriculture: May be used in the development of agrochemicals for pest control.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-5-(4-pyridyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol would depend on its specific application. Generally, it may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
DNA Interaction: Intercalating into DNA and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorobenzyl)-5-(4-pyridyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 3-(2,6-Dichlorobenzyl)-5-(4-pyridyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol
Uniqueness
- Structural Features : The presence of the hydroxyl group at the 7-position of the triazolopyrimidine ring.
- Biological Activity : Unique interactions with biological targets due to its specific functional groups.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-5-pyridin-4-yl-6H-triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N6O/c17-11-2-1-3-12(18)10(11)8-24-15-13(22-23-24)16(25)21-14(20-15)9-4-6-19-7-5-9/h1-7H,8H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHHJVSZQCYLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C(=O)NC(=N3)C4=CC=NC=C4)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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